Methyl 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylate
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Overview
Description
1,5-Naphthyridines are a class of heterocyclic compounds that have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities . They are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .
Synthesis Analysis
The synthesis of 1,5-naphthyridines involves various strategies including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . Alkyl halides, for example, react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Molecular Structure Analysis
The molecular structure of 1,5-naphthyridines consists of two fused pyridine rings with different mutual arrangements of nitrogen atoms . There are six possible isomeric naphthyridines .Chemical Reactions Analysis
1,5-Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,5-naphthyridines can vary widely depending on the specific compound. Some of these heterocycles have been studied for their properties and applications as sensors, semiconductors, and solar cells .Scientific Research Applications
Antibacterial Evaluation
Methyl 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylate and its derivatives have been explored for their antibacterial properties. A series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides were synthesized and evaluated for antibacterial efficacy against Escherichia coli and other gram-negative bacterial infections. The ethyl and butyl esters of 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid showed significant protective effects in mice infected with E. coli, suggesting a pro-drug type mechanism (Santilli, Scotese, & Yurchenco, 1975).
Spectroscopic Properties and Synthesis
The compound and its analogs have been subject to detailed spectroscopic studies to understand their structural and chemical properties. For instance, novel polyfunctionally substituted 2,6- and 2,7-naphthyridines showing potential pharmacological activity were synthesized from 3,4-pyridinedicarboxylic acid derivatives. Spectroscopic data supported the enol–lactam structure of these compounds in various states, indicating their complex chemistry and potential for further medicinal chemistry exploration (Perillo, Kremenchuzky, & Blanco, 2009).
Gastric Antisecretory Properties
Additionally, certain derivatives of 2-oxo-1,8-naphthyridine-3-carboxylic acid were found to have potent gastric antisecretory properties. Compounds like 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester and 1-ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester demonstrated dose-related decreases in total acid output in rat models, showcasing their potential as therapeutic agents for gastric acid-related disorders (Santilli, Scotese, Bauer, & Bell, 1987).
Future Directions
The future directions in the study of 1,5-naphthyridines likely involve the development of more ecofriendly, safe, and atom-economical approaches to their synthesis . Given their wide applicability in medicinal chemistry and materials science, there is considerable interest in further exploring their synthesis, reactivity, and applications .
Mechanism of Action
Target of Action
The primary targets of Methyl 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylate are currently unknown. This compound belongs to the 1,5-naphthyridines class of molecules, which are known to exhibit a variety of biological activities
Mode of Action
It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
1,5-naphthyridines are known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Given the diverse biological activities of 1,5-naphthyridines, it’s likely that this compound could have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
methyl 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)7-5-12-9(13)8-6(7)3-2-4-11-8/h5,11H,2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGVQZMVLOQSRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C2=C1CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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